2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one
CAS No.:
Cat. No.: VC15851604
Molecular Formula: C13H8ClN3O
Molecular Weight: 257.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8ClN3O |
|---|---|
| Molecular Weight | 257.67 g/mol |
| IUPAC Name | 2-chloro-4-phenylpyrido[2,3-b]pyrazin-3-one |
| Standard InChI | InChI=1S/C13H8ClN3O/c14-11-13(18)17(9-5-2-1-3-6-9)12-10(16-11)7-4-8-15-12/h1-8H |
| Standard InChI Key | ORUWNNQPLOTPRP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=C(C2=O)Cl |
Introduction
Structural and Chemical Profile of Pyrido-Pyrazine Derivatives
Core Architecture and Substituent Effects
Synthesis and Optimization Strategies
Halogenation and Cyclization Pathways
Chlorination of pyrido-pyrazinones using POCl₃ is a cornerstone reaction. For example, compound 5 in (7-bromo-3-chloro-8-methylpyrido[2,3-b]pyrazine) was obtained by refluxing the hydroxyl precursor with POCl₃ at 60°C for 2 hours, achieving a 55% yield . Similarly, reports 78% yields for chlorination of pyrazinones under analogous conditions . Optimizing reaction time, temperature, and stoichiometry could enhance yields for the target compound.
Table 1. Comparative Chlorination Conditions and Yields
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrido-pyrazin-3-ol | POCl₃ | 60 | 2 | 55 | |
| 8-Bromo-pyrazin-2(1H)-one | POCl₃ | 110 | 12 | 78 |
Cross-Coupling Reactions for Functionalization
Spectroscopic Characterization and Computational Insights
NMR and Mass Spectral Data
Halogenated pyrido-pyrazines exhibit distinct NMR signatures. For instance, compound 5 in showed a singlet at δ 9.07 ppm (1H, pyridine-H) and δ 2.54 ppm (3H, CH₃) in ¹H NMR, while ¹³C NMR revealed peaks at δ 155.71 (C-Cl) and 17.01 ppm (CH₃) . The target compound’s phenyl group would likely produce aromatic protons at δ 7.4–8.5 ppm and carbons at δ 125–140 ppm.
Molecular Docking and Binding Affinities
Docking studies of analog 7b in demonstrated strong interactions (-8.2 kcal/mol) with KRAS protein via hydrogen bonds to Asn116, Lys117, Asp119, and Ser145 . The chloro and phenyl groups in the target compound may similarly engage with kinase pockets, suggesting potential as a kinase inhibitor.
Applications in Drug Discovery and Development
Kinase Inhibition and Apoptosis Induction
The strong docking scores of analogs with p53, BCL2, and KRAS proteins suggest that the target compound could modulate apoptosis pathways. Chlorine’s electronegativity may enhance binding to ATP pockets in kinases, making it a candidate for targeted cancer therapies.
Challenges in Bioavailability and Toxicity
While pyrido-pyrazines show promising in vitro activity, their low solubility and hepatotoxicity in vivo require structural optimization. PEGylation or prodrug strategies could improve the pharmacokinetic profile of the target compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume